2,4-D 2-ethyl-4-methylpentyl ester
Description
2,4-D 2-ethyl-4-methylpentyl ester (CAS: 53404-37-8; 25168-26-7) is an esterified herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D). It functions as a synthetic auxin, disrupting plant growth processes by mimicking natural plant hormones. The compound features a branched alkyl chain (2-ethyl-4-methylpentyl) ester group, which enhances its lipid solubility and volatility compared to 2,4-D amine salts . Its molecular formula is C₁₆H₂₂Cl₂O₃ (molecular weight: 333.25 g/mol), and it is registered as a pesticide with low water solubility (<0.1 g/100 mL at 21°C) . Applications include broadleaf weed control in agricultural and non-crop settings .
Properties
CAS No. |
53404-37-8 |
|---|---|
Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2-ethyl-4-methylpentyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-4-12(7-11(2)3)9-21-16(19)10-20-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,4,7,9-10H2,1-3H3 |
InChI Key |
FWXSAXJNSVIOLZ-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Other CAS No. |
53404-37-8 |
physical_description |
Sweet smelling liquid. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2,4-D Esters
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (g/100 mL) | Volatility (Relative) |
|---|---|---|---|---|---|
| 2,4-D 2-ethyl-4-methylpentyl ester | 53404-37-8 | C₁₆H₂₂Cl₂O₃ | 333.25 | <0.1 | Moderate |
| 2,4-D isooctyl ester | 25168-26-7 | C₁₆H₂₂Cl₂O₃ | 333.25 | <0.1 | High |
| 2,4-D 2-ethylhexyl ester | 1928-43-4 | C₁₆H₂₂Cl₂O₃ | 333.25 | <0.1 | Moderate-High |
| 2,4-D butyl ester | 94-80-4 | C₁₂H₁₄Cl₂O₃ | 285.14 | 0.1–1.0 | Low-Moderate |
- Volatility : Esters like 2-ethylhexyl and isooctyl exhibit higher volatility than amine salts, increasing drift risk .
- Solubility : Low water solubility in all esters contributes to soil persistence and reduced leaching .
Regulatory and Environmental Profiles
Table 2: Regulatory Status and Environmental Impact
| Compound | Regulatory Listing (EPA/Proposition 65) | Environmental Monitoring (Pollutant Inventories) |
|---|---|---|
| This compound | Not listed as reproductive toxin | Tracked under TRI, NPRI, and RETC |
| 2,4-D 2-ethylhexyl ester | Not listed as reproductive toxin | Tracked under TRI, NPRI, and RETC |
| 2,4-D isooctyl ester | Not listed as reproductive toxin | Not explicitly listed |
- Environmental Persistence : Low water solubility and moderate volatility may enhance soil adsorption and atmospheric dispersal, respectively .
Preparation Methods
Acid-Catalyzed Esterification (Adapted from CN103772201A)
-
- 2,4-dichlorophenoxyacetic acid: 100-120 parts by weight
- Alcohol (e.g., propyl carbinol in the patent, replaceable by 2-ethyl-4-methylpentanol): 50-60 parts by weight
- Sulfuric acid catalyst: 1-2 parts by weight
- Solvent (toluene, dimethylbenzene, or solvent oil): 200-500 parts by weight
-
- Mix all components and reflux with continuous removal of water (dehydration) for 2-5 hours.
- Monitor reaction progress by liquid phase sampling until residual acid content is ≤1%, indicating reaction completion.
- Cool the reaction mixture to 50-70 °C.
- Adjust pH to 10 using 5% sodium hydroxide solution.
- Separate the organic layer and wash to neutrality with water.
- Remove solvent by atmospheric distillation followed by reduced pressure distillation until no liquid flows out.
- Obtain the ester product with purity 97%-99% and yield above 98%.
-
- Simple operation
- Low cost
- High purity and yield
This method can be directly applied to the preparation of 2,4-D 2-ethyl-4-methylpentyl ester by substituting the alcohol with 2-ethyl-4-methylpentanol.
Two-Step Base-Mediated Synthesis (Adapted from CN106167453A)
Step 1: Formation of 2,4-Dichlorophenolate
- React 2,4-dichlorophenol with an aqueous inorganic base (NaOH, KOH, Na2CO3, or K2CO3) under reflux with water removal at 80–150 °C for 1–8 hours.
- This forms an anhydrous 2,4-dichlorophenolate salt.
Step 2: Esterification
- After cooling, add the alkyl chloroacetate derivative (e.g., 2-ethyl-4-methylpentyl chloroacetate if available) dropwise.
- Reflux to obtain the corresponding 2,4-D ester.
-
- Separate and purify the ester.
- Solidify the product if necessary.
This method emphasizes environmentally friendly conditions, short reaction times, and high purity, but requires availability of the corresponding chloroacetate ester.
Chlorination and Esterification in One Pot (Adapted from CN101941905B)
-
- Dissolve phenoxyacetic acid in an alcoholic solvent (such as isooctyl alcohol).
- Add catalysts thiodiphenylamine and dimethylaminopyridine.
- Pass chlorine gas into the solution at 10–100 °C to chlorinate phenoxyacetic acid to 2,4-dichlorophenoxyacetic acid.
- After chlorination, add an esterification dehydration catalyst (e.g., p-toluenesulfonic acid) and carry out esterification.
- Remove excess alcohol solvent and purify the ester.
-
- High yield (~95.8%)
- High purity (~95.1% active ingredient)
- Solvent recycling possible
This method is more complex but integrates chlorination and esterification in one reactor, potentially adaptable for 2-ethyl-4-methylpentyl alcohol as solvent and reactant.
Comparative Data Table of Preparation Parameters (Adapted from Related Esters)
| Parameter | Acid-Catalyzed Esterification | Base-Mediated Two-Step Method | Chlorination + Esterification One-Pot |
|---|---|---|---|
| Starting Material | 2,4-Dichlorophenoxyacetic acid + Alcohol | 2,4-Dichlorophenol + Base + Alkyl chloroacetate | Phenoxyacetic acid + Alcohol + Cl2 |
| Catalyst | Sulfuric acid (1-2%) | Inorganic base (NaOH, KOH) | Thiodiphenylamine + Dimethylaminopyridine + p-TsOH |
| Solvent | Toluene, dimethylbenzene, solvent oil | Water (aqueous phase) + organic extraction | Alcoholic solvent (e.g., isooctyl alcohol) |
| Temperature | Reflux (~100-130 °C) | 80-150 °C (Step 1), reflux (Step 2) | 10-100 °C (chlorination), 80-85 °C (esterification) |
| Reaction Time | 2-5 hours | 1-8 hours (Step 1), reflux time varies (Step 2) | Chlorination time depends on Cl2 feed rate; esterification time varies |
| Purity of Product | 97%-99% | High purity, high yield | ~95% purity, ~95% yield |
| Yield | >98% | High | ~95.8% |
| Waste and Environmental Impact | Moderate, requires neutralization | Low, aqueous phase handling | Low, solvent recycling possible |
Research Findings and Notes
- The acid-catalyzed esterification method is widely used due to its simplicity and high yield. It is suitable for synthesizing various 2,4-D esters by changing the alcohol component.
- The base-mediated two-step method offers an alternative route with potentially lower environmental impact, as it avoids strong acid catalysts and uses aqueous systems.
- The one-pot chlorination and esterification process integrates multiple steps, reducing processing time and potentially lowering costs, but requires precise control of chlorination and catalyst amounts.
- Monitoring reaction progress by liquid phase sampling (e.g., HPLC) is critical to ensure complete conversion and high purity.
- Adjusting pH after reaction completion is necessary to neutralize acids and facilitate phase separation.
- Solvent choice affects reaction efficiency and ease of purification; aromatic solvents like toluene or dimethylbenzene are common.
- Removal of water during esterification (azeotropic distillation or dehydration catalysts) drives the reaction to completion.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
